molecular formula C8H6Br2O4 B14596928 2,6-Dibromo-3,5-dihydroxy-4-methylbenzoic acid CAS No. 61040-90-2

2,6-Dibromo-3,5-dihydroxy-4-methylbenzoic acid

Cat. No.: B14596928
CAS No.: 61040-90-2
M. Wt: 325.94 g/mol
InChI Key: XDBJLRBMPYIHKB-UHFFFAOYSA-N
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Description

2,6-Dibromo-3,5-dihydroxy-4-methylbenzoic acid is a chemical compound with the molecular formula C8H6Br2O4. It is characterized by the presence of two bromine atoms, two hydroxyl groups, and a methyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-3,5-dihydroxy-4-methylbenzoic acid typically involves the bromination of 3,5-dihydroxy-4-methylbenzoic acid. The reaction is carried out in the presence of bromine or a brominating agent under controlled conditions to ensure selective bromination at the 2 and 6 positions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the process would likely involve large-scale bromination reactions with appropriate safety and environmental controls to handle the bromine and other reagents used in the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-3,5-dihydroxy-4-methylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The hydroxyl groups can be oxidized to form quinones or reduced to form alcohols.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinones.

    Reduction: Alcohols.

    Esterification: Esters of this compound.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3,5-dihydroxy-4-methylbenzoic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. The bromine atoms and hydroxyl groups may play a crucial role in these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dibromo-3,5-dihydroxy-4-methylbenzoic acid is unique due to the specific positioning of its bromine and hydroxyl groups, which can influence its reactivity and interactions with other molecules. This distinct structure may confer unique chemical and biological properties compared to its analogs .

Properties

CAS No.

61040-90-2

Molecular Formula

C8H6Br2O4

Molecular Weight

325.94 g/mol

IUPAC Name

2,6-dibromo-3,5-dihydroxy-4-methylbenzoic acid

InChI

InChI=1S/C8H6Br2O4/c1-2-6(11)4(9)3(8(13)14)5(10)7(2)12/h11-12H,1H3,(H,13,14)

InChI Key

XDBJLRBMPYIHKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1O)Br)C(=O)O)Br)O

Origin of Product

United States

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